molecular formula C14H17N3O3 B183879 [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid CAS No. 886851-65-6

[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B183879
CAS No.: 886851-65-6
M. Wt: 275.3 g/mol
InChI Key: APEIPEJRELBPRR-UHFFFAOYSA-N
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Description

[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid is a synthetic organic compound that features a benzimidazole core linked to a morpholine ring via a methylene bridge, with an acetic acid functional group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid typically involves multi-step organic reactions. A common route might include:

    Formation of Benzimidazole Core: Starting from o-phenylenediamine and carboxylic acids or their derivatives.

    Attachment of Morpholine Ring: Using a nucleophilic substitution reaction where the benzimidazole core reacts with a morpholine derivative.

    Introduction of Acetic Acid Group: This could be achieved through carboxylation reactions or by using acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the morpholine ring.

    Reduction: Reduction reactions could target the benzimidazole ring or any reducible functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzimidazole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the benzimidazole or morpholine rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole cores are often used as ligands in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as inhibitors of enzymes that recognize benzimidazole or morpholine structures.

    Receptor Binding: Exploration as ligands for various biological receptors.

Medicine

    Drug Development: Investigation as potential therapeutic agents for various diseases, including cancer, infections, and neurological disorders.

Industry

    Chemical Synthesis: Use as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole or mebendazole, which are used as antiparasitic agents.

    Morpholine Derivatives: Compounds like fenpropimorph, used as fungicides.

Uniqueness

[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other benzimidazole or morpholine derivatives.

Properties

IUPAC Name

2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-14(19)10-17-12-4-2-1-3-11(12)15-13(17)9-16-5-7-20-8-6-16/h1-4H,5-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEIPEJRELBPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424638
Record name {2-[(Morpholin-4-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-65-6
Record name {2-[(Morpholin-4-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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